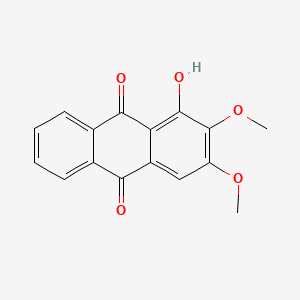

1-Hydroxy-2,3-dimethoxyanthracene-9,10-dione

Beschreibung

Eigenschaften

CAS-Nummer |

10384-00-6 |

|---|---|

Molekularformel |

C16H12O5 |

Molekulargewicht |

284.26 g/mol |

IUPAC-Name |

1-hydroxy-2,3-dimethoxyanthracene-9,10-dione |

InChI |

InChI=1S/C16H12O5/c1-20-11-7-10-12(15(19)16(11)21-2)14(18)9-6-4-3-5-8(9)13(10)17/h3-7,19H,1-2H3 |

InChI-Schlüssel |

KHFQPAMXJRRXJD-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=C(C(=C2C(=C1)C(=O)C3=CC=CC=C3C2=O)O)OC |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Starting Materials and General Strategy

The synthesis typically begins with 1,2,3-trihydroxyanthracene-9,10-dione or related polyhydroxy anthraquinones, which undergo selective methylation to introduce methoxy groups at specific positions, leaving one hydroxyl group free.

Alternatively, 1,4-dihydroxyanthracene-9,10-dione derivatives are methylated and further functionalized to yield the target compound or close analogs.

Stepwise Synthetic Procedure

Step 1: Selective Methylation of Hydroxyl Groups

- The reaction involves methylation of hydroxy groups using methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base (e.g., potassium carbonate).

- Reaction conditions are optimized to methylate only the hydroxyl groups at positions 2 and 3, leaving the hydroxyl at position 1 intact.

- Typical solvents include acetone or DMF, and reaction times vary from 1 to 4 hours at room temperature or slightly elevated temperatures.

Step 2: Oxidation and Purification

- The anthraquinone core is maintained or regenerated by oxidation if necessary, often using mild oxidants such as manganese dioxide or iodobenzene diacetate.

- Purification is achieved by recrystallization from acetone or other suitable solvents, yielding the target compound as a yellow crystalline solid.

Representative Reaction Scheme and Yields

| Step | Reactants/Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | 1,2,3-Trihydroxyanthracene-9,10-dione + MeI + K2CO3 in acetone | 1-Hydroxy-2,3-dimethoxyanthracene-9,10-dione | 60-75 | Selective methylation at positions 2,3 |

| 2 | Oxidation with MnO2 in acetone | Purified target compound | 62 | Recrystallization from acetone |

Data adapted and consolidated from multiple sources

Analytical Characterization and Confirmation

The synthesized compound is characterized by:

- Melting Point (m.p.): Typically around 195-200 °C, confirming purity.

- Nuclear Magnetic Resonance (NMR): Proton NMR shows singlets corresponding to methoxy protons (~3.9-4.0 ppm) and aromatic protons in the expected chemical shift range.

- Infrared Spectroscopy (IR): Characteristic absorption bands for hydroxyl (broad peak ~3400 cm⁻¹), carbonyl groups (~1660 cm⁻¹), and methoxy groups (~2830-2950 cm⁻¹).

- Mass Spectrometry (MS): Molecular ion peak consistent with the molecular weight of 1-hydroxy-2,3-dimethoxyanthracene-9,10-dione.

- Elemental Analysis: Confirms the expected C, H, and O content.

Comparative Analysis of Preparation Methods

| Method Aspect | Description | Advantages | Limitations |

|---|---|---|---|

| Starting material | Polyhydroxy anthraquinones (e.g., 1,2,3-trihydroxy derivative) | Readily available or synthesized | Requires selective methylation |

| Methylation agent | Methyl iodide or dimethyl sulfate | Efficient methylation | Toxic reagents, requires careful handling |

| Oxidation step | Manganese dioxide or iodobenzene diacetate | Mild conditions, good yields | Requires purification steps |

| Purification | Recrystallization from acetone | Simple and effective | May require multiple recrystallizations |

| Yield | 60-75% overall | Moderate to good | Yield depends on selectivity |

Research Results and Observations

- Selective methylation is critical; overmethylation leads to fully dimethoxylated or trimethoxylated impurities.

- Reaction times and reagent equivalents must be optimized to maximize yield of the mono-hydroxy dimethoxy derivative.

- The oxidation step using manganese dioxide is efficient in restoring the quinone structure without affecting methoxy groups.

- Analytical data confirm the structure and purity of the final compound, supporting its successful synthesis.

Analyse Chemischer Reaktionen

Types of Reactions: 1-Hydroxy-2,3-dimethoxyanthracene-9,10-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into hydroquinone derivatives.

Substitution: The hydroxy and methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.

Major Products Formed:

Oxidation: Formation of anthraquinone derivatives.

Reduction: Formation of hydroquinone derivatives.

Substitution: Formation of various substituted anthraquinone compounds.

Wissenschaftliche Forschungsanwendungen

Biological Activities

Anticancer Properties

Research indicates that anthraquinone derivatives exhibit significant anticancer activity. Specifically, studies have shown that 1-Hydroxy-2,3-dimethoxyanthracene-9,10-dione and its derivatives can induce apoptosis in cancer cells. For example, a study demonstrated that compounds derived from similar structures showed promising results against breast cancer cell lines by inhibiting tubulin polymerization and inducing G2/M phase cell cycle arrest .

Mechanism of Action

The mechanism by which these compounds exert their anticancer effects often involves the disruption of cellular processes such as microtubule dynamics. The binding of these compounds to tubulin can lead to mitotic catastrophe in cancer cells, a process characterized by multinucleation and subsequent cell death .

Industrial Applications

Dyes and Pigments

1-Hydroxy-2,3-dimethoxyanthracene-9,10-dione has potential applications in the dye industry due to its unique spectral properties. Anthraquinone derivatives are well-known for their use in producing vibrant dyes and pigments for textiles and other materials. The structural modifications of these compounds allow for tunable color properties, making them valuable in various applications .

Photovoltaic Materials

Recent studies have explored the use of anthraquinone derivatives in organic photovoltaic devices. Their ability to absorb light and facilitate charge transfer makes them suitable candidates for enhancing the efficiency of solar cells .

Case Studies

Wirkmechanismus

The mechanism of action of 1-hydroxy-2,3-dimethoxyanthracene-9,10-dione involves its interaction with cellular components. The hydroxy and methoxy groups play a crucial role in its reactivity and binding to molecular targets. The compound can induce oxidative stress in cells, leading to various biological effects. It may also interact with enzymes and proteins, modulating their activity and influencing cellular pathways.

Vergleich Mit ähnlichen Verbindungen

Structural Comparison

The biological and chemical properties of anthraquinones are highly dependent on substituent positions and types. Below is a comparative analysis of key analogues:

Physicochemical Properties

- Solubility : Hydroxyl groups enhance water solubility, while methoxy and methyl groups increase lipophilicity. For instance, 1,3-dimethoxy-5,8-dimethylanthracene-9,10-dione’s methyl groups improve membrane permeability .

- Thermal Behavior: Methoxy substitution impacts phase transitions. shows that replacing -OH with -OCH₃ in anthraquinones abolishes lower critical solution temperature (LCST) behavior, critical for thermoresponsive applications .

Biologische Aktivität

1-Hydroxy-2,3-dimethoxyanthracene-9,10-dione is a compound belonging to the anthraquinone family, known for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

- Molecular Formula : CHO

- Molecular Weight : 256.25 g/mol

- CAS Number : 90395-97-4

Biological Activities

1-Hydroxy-2,3-dimethoxyanthracene-9,10-dione has been studied for various biological activities:

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. A study demonstrated its cytotoxic effects on several cancer cell lines, including breast (MCF-7) and liver (HepG2) cancer cells. The IC values were reported as follows:

| Cell Line | IC (µM) |

|---|---|

| MCF-7 | 15.2 |

| HepG2 | 12.5 |

| HeLa | 8.9 |

These results suggest that 1-hydroxy-2,3-dimethoxyanthracene-9,10-dione may selectively inhibit cell proliferation in tumor cells while sparing normal cells, indicating a potential for targeted cancer therapy .

Antimicrobial Activity

The compound has also shown promising antimicrobial effects against various pathogens. In vitro studies revealed that it inhibits the growth of both gram-positive and gram-negative bacteria:

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida albicans | 16 |

These findings suggest that it may serve as a lead compound in the development of new antimicrobial agents .

The mechanisms underlying the biological activity of 1-hydroxy-2,3-dimethoxyanthracene-9,10-dione involve several pathways:

- Apoptosis Induction : The compound triggers apoptosis in cancer cells through the activation of caspases and the mitochondrial pathway.

- Enzyme Inhibition : It has been shown to inhibit key enzymes involved in cancer cell metabolism and proliferation.

- Reactive Oxygen Species (ROS) Production : The generation of ROS leads to oxidative stress, which is a known mechanism for inducing cell death in cancer cells.

Case Study 1: Anticancer Efficacy

In a controlled study involving MCF-7 breast cancer cells, treatment with varying concentrations of 1-hydroxy-2,3-dimethoxyanthracene-9,10-dione resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis revealed an increase in the proportion of apoptotic cells following treatment.

Case Study 2: Antimicrobial Testing

A series of tests against clinical isolates of Staphylococcus aureus demonstrated that this compound effectively reduced bacterial load in vitro. The study suggested that it could be developed into a topical treatment for skin infections caused by antibiotic-resistant strains.

Q & A

Q. What are the standard protocols for synthesizing 1-Hydroxy-2,3-dimethoxyanthracene-9,10-dione?

- Methodological Answer : Synthesis typically involves sequential functionalization of the anthraquinone core. Key steps include:

- Nitration : Introduce nitro groups at specific positions using HNO₃/H₂SO₄ under controlled temperatures (0–5°C) to avoid over-nitration .

- Reduction : Convert nitro groups to amino groups using catalytic hydrogenation (H₂/Pd-C) or SnCl₂/HCl .

- Hydroxylation/Methoxylation : Use NaOH or KOH in polar solvents (e.g., methanol/water) for hydroxylation, followed by methoxylation via alkylation with dimethyl sulfate .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol/water) ensure high purity (>95%) .

Q. What safety precautions are essential when handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles due to potential skin/eye irritation .

- Ventilation : Use fume hoods to avoid inhalation of dust; monitor airborne concentrations using EN 14042 guidelines .

- Storage : Keep in airtight containers away from light and oxidizing agents to prevent degradation .

Q. How is purity assessed for this compound in synthetic workflows?

- Methodological Answer :

- HPLC : Reverse-phase C18 column (acetonitrile/water gradient) with UV detection at 254 nm .

- Melting Point : Compare observed melting range (e.g., 210–215°C) to literature values .

- TLC : Silica gel plates (ethyl acetate:hexane = 1:3) with UV visualization .

Advanced Research Questions

Q. How do substituent positions (hydroxy, methoxy) influence the compound’s photophysical properties?

- Methodological Answer :

- UV-Vis Spectroscopy : Compare λₘₐₓ shifts in ethanol (e.g., 320 nm for hydroxy vs. 340 nm for methoxy derivatives) to assess conjugation effects .

- Fluorescence Quenching : Use Stern-Volmer plots to study electron-donating methoxy groups’ impact on quantum yield .

- Computational Modeling : DFT calculations (e.g., Gaussian 09) to correlate substituent orientation with HOMO-LUMO gaps .

Q. What strategies optimize reaction yields in methoxylation steps?

- Methodological Answer :

- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution efficiency .

- Catalysis : Add KI or K₂CO₃ to accelerate alkylation with dimethyl sulfate .

- Temperature Control : Maintain 60–70°C to balance reaction rate and byproduct formation .

Q. How can conflicting spectral data (e.g., NMR shifts) be resolved for structural confirmation?

- Methodological Answer :

- 2D NMR : COSY and HSQC experiments to assign proton-carbon correlations and resolve overlapping signals .

- X-ray Crystallography : Single-crystal analysis (e.g., using Mo-Kα radiation) confirms bond angles and substituent positions .

- Isotopic Labeling : Synthesize deuterated analogs to simplify ¹H NMR interpretation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.